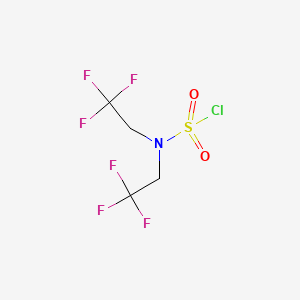

Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride

Description

Properties

IUPAC Name |

N,N-bis(2,2,2-trifluoroethyl)sulfamoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF6NO2S/c5-15(13,14)12(1-3(6,7)8)2-4(9,10)11/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDWMKHAXXKGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)N(CC(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF6NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride typically involves the reaction of 2,2,2-trifluoroethanol with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfamoyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride has a wide range of applications in scientific research:

Biology: The compound is used in the modification of biomolecules to study their structure and function.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring trifluoroethyl groups for enhanced bioactivity.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride exerts its effects involves the reactivity of the sulfamoyl chloride group. This group can react with nucleophiles to form sulfonamide bonds, which are stable and resistant to hydrolysis. The trifluoroethyl groups enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride

- Functional groups : Sulfamoyl chloride (Cl–SO₂–N–) with trifluoroethyl substituents.

- Key feature : The chloride leaving group is directly bonded to the sulfonyl group, while the nitrogen bears two trifluoroethyl groups.

2-(Trifluoromethyl)benzenesulfonyl chloride (CAS 776-04-5)

- Functional groups : Sulfonyl chloride (Cl–SO₂–) attached to a benzene ring with a trifluoromethyl (–CF₃) substituent.

- Key feature : The electron-withdrawing –CF₃ group on the aromatic ring enhances the electrophilicity of the sulfonyl chloride.

4-(2-Amino Ethyl) Benzene Sulphonyl Fluoride Hydrochloride (CAS 30827-99-7)

- Functional groups: Sulfonyl fluoride (F–SO₂–) with an aminoethyl (–NH₂CH₂CH₂–) substituent.

- Key feature: The fluoride leaving group and protonatable amino group influence reactivity and solubility.

N-{4-[2-(Benzylmethylsulfamoyl)ethyl]phenyl}-N-(2,2-dimethoxyethyl)-2,2,2-trifluoroacetamide (CAS 639008-10-9)

- Functional groups : Sulfamoyl (–SO₂–N–) and trifluoroacetamide (–COCF₃) groups within a complex structure.

- Key feature : The sulfamoyl group is part of a larger pharmacologically relevant molecule.

Reactivity and Stability

Physical Properties and Molecular Data

Biological Activity

Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by research findings and data tables.

Chemical Structure and Properties

The chemical formula for this compound is CHClFNOS. The presence of trifluoroethyl groups imparts unique characteristics that may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfamoyl derivatives can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Sulfamoyl Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The anticancer potential of this compound has been assessed in various human cancer cell lines. The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45.5 |

| HeLa | 38.7 |

| A-549 | 52.3 |

IC50: Half maximal inhibitory concentration

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of key enzymes or pathways involved in cell growth and survival. For example, similar compounds have been shown to inhibit the activity of enzymes related to DNA synthesis and repair.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various sulfamoyl derivatives against resistant bacterial strains. This compound demonstrated potent activity against multi-drug resistant strains.

- Anticancer Research : A recent investigation assessed the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 45 µM over 48 hours.

Q & A

Q. What are the established synthetic routes for Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride, and how can reaction conditions be optimized for academic laboratory settings?

Methodological Answer: A common synthesis involves a two-step process starting from sulfamic acid and 2,2,2-trifluoroethanol. First, sulfamoylation is achieved by reacting sulfamic acid with trifluoroethyl alcohol under controlled dehydration conditions (e.g., using thionyl chloride or phosphorus oxychloride). The intermediate is then chlorinated using reagents like PCl₅ or SOCl₂. Key optimization variables include:

- Molar ratios (1:2.2 for sulfamic acid:trifluoroethanol to minimize side products)

- Temperature control (0–5°C during chlorination to prevent decomposition)

- Catalyst selection (pyridine as a proton scavenger improves yield).

Reaction progress should be monitored via TLC or in-situ IR spectroscopy. Post-synthesis, distillation under reduced pressure (40–60°C, 0.1 mmHg) is recommended for purification .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- 19F/1H NMR : Confirm trifluoroethyl group integration (δ 60–65 ppm for 19F; δ 4.2–4.5 ppm for CH₂CF₃ protons).

- Mass Spectrometry (EI-MS) : Look for molecular ion clusters at m/z 281 (M⁺) and isotopic patterns consistent with Cl and F .

- Elemental Analysis : Validate C, H, N, and S content (±0.3% tolerance).

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% by area normalization). Cross-reference retention times with standards .

Advanced Research Questions

Q. How can researchers investigate the hydrolytic stability of this compound under varying pH conditions, and what methodological considerations are critical?

Methodological Answer: Design a kinetic study using buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via:

- Conductimetry : Track chloride ion release as a proxy for hydrolysis.

- HPLC-UV : Quantify remaining substrate using a calibration curve.

Critical factors : - Ionic strength adjustments (use KCl to maintain constant ionic strength).

- Exclusion of light to prevent photolytic interference.

- Statistical analysis (e.g., Arrhenius plots to determine activation energy).

Compare results with computational predictions (DFT for transition-state modeling) .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound with different nucleophiles?

Methodological Answer: Contradictions often arise from solvent polarity or moisture content. Address this by:

- Controlled solvent screening : Compare reactivity in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents.

- Moisture titration : Use Karl Fischer titration to ensure <50 ppm H₂O in reactions.

- Kinetic profiling : Employ stopped-flow UV-Vis spectroscopy to measure reaction rates under standardized conditions.

For ambiguous results, replicate experiments using high-purity nucleophiles (e.g., recrystallized amines) and validate with DFT calculations to identify steric/electronic effects .

Q. How can computational chemistry methods be applied to predict the electronic properties and reaction pathways of this compound?

Methodological Answer:

- DFT calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., sulfur in sulfamoyl chloride).

- Transition-state modeling : Locate energy barriers for hydrolysis or nucleophilic substitution using QM/MM approaches.

- Molecular dynamics (MD) : Simulate solvent interactions to explain solubility trends in polar vs. non-polar media.

Validate computational results with experimental data (e.g., Hammett correlations for substituent effects) .

Q. What experimental design principles should guide the study of temperature effects on the sulfonylation efficiency of this compound?

Methodological Answer: Use a factorial design to evaluate:

- Independent variables : Temperature (0–50°C), reaction time (1–24 h), and stoichiometry (1:1 to 1:3 substrate:nucleophile).

- Response variables : Yield (GC-MS), byproduct formation (HPLC), and reaction enthalpy (DSC).

Statistical tools : - ANOVA to identify significant factors.

- Response surface methodology (RSM) to optimize conditions.

Ensure reproducibility by conducting triplicate runs and including negative controls (e.g., reactions without catalyst) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.